molecular formula C10H10N2O3S2 B11035338 4-methyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide

4-methyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11035338
M. Wt: 270.3 g/mol
InChI Key: XFYKTBKTAXHSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring. The compound has a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This structure imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide is unique due to its specific combination of a benzenesulfonamide moiety with a thiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

(NE)-4-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C10H10N2O3S2/c1-7-2-4-8(5-3-7)17(14,15)12-10-11-9(13)6-16-10/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

XFYKTBKTAXHSAH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.